molecular formula C10H12N2O3 B13663401 Ethyl 2-(6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-yl)-2-oxoacetate

Ethyl 2-(6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-yl)-2-oxoacetate

Cat. No.: B13663401
M. Wt: 208.21 g/mol
InChI Key: WZFJGANMULGJPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-yl)-2-oxoacetate (CAS 2407965-00-6) is a high-purity chemical compound with a molecular formula of C10H12N2O3 and a molecular weight of 208.22 g/mol. This reagent features a 6,7-dihydro-5H-pyrrolo[1,2-c]imidazole core structure, which has been identified as a key scaffold in medicinal chemistry research for the development of novel epigenetic therapies . This compound is of significant interest in oncology research, particularly in the discovery of potent and selective inhibitors. The dihydro-pyrrolo-imidazole core serves as a versatile fragment in structure-based drug design, enabling the development of targeted protein-protein interaction inhibitors . Researchers utilize this scaffold to create small molecules that bind with high affinity to specific sites on chromatin regulatory proteins like WDR5, a potential epigenetic drug target . Its exploration is relevant for several cancer types, including mixed-lineage leukemia, neuroblastoma, and breast cancer . Supplied as a research-grade material, this product is strictly for laboratory and research applications. It is not intended for diagnostic, therapeutic, or any human use. Researchers should consult the safety data sheet and handle this compound with appropriate precautions in a controlled laboratory environment. The product may be available for cold-chain transportation to ensure stability .

Properties

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

IUPAC Name

ethyl 2-(6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-yl)-2-oxoacetate

InChI

InChI=1S/C10H12N2O3/c1-2-15-10(14)9(13)8-7-4-3-5-12(7)6-11-8/h6H,2-5H2,1H3

InChI Key

WZFJGANMULGJPQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)C1=C2CCCN2C=N1

Origin of Product

United States

Preparation Methods

Preparation Methods of Ethyl 2-(6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-yl)-2-oxoacetate

General Synthetic Strategy

The synthesis of this compound typically involves:

  • Construction of the fused pyrrolo-imidazole ring system.
  • Introduction of the ethyl oxoacetate group at the 1-position of the imidazole ring.
  • Purification steps including chromatography and recrystallization to obtain the pure compound.

Stepwise Synthetic Route

Formation of the Fused Pyrrolo[1,2-c]imidazole Core

One reported method starts with the reaction of an imidate intermediate with aminoacetaldehyde and triethylamine in dichloromethane solvent. The mixture is heated to approximately 333 K for 2 hours to form an amidine intermediate. This intermediate is then treated with formic acid at 353 K for 20 hours to promote cyclization and ring closure yielding the fused pyrrolo-imidazole system. The product is isolated by adjusting the pH to 10 with sodium bicarbonate, followed by extraction, drying, filtration, evaporation, and sublimation to afford a crystalline solid with approximately 60% yield over two steps.

Organolithium-Mediated Coupling for Complex Derivatives

In advanced synthetic routes, the pyrrolo-imidazole core is functionalized through lithiation using n-butyl lithium in dry tetrahydrofuran (THF) at low temperatures (-65 °C to -55 °C) under an inert argon atmosphere. This generates a reactive intermediate that is subsequently reacted with electrophilic species such as 2-bromobenzotrifluoride derivatives to build complex molecules containing the this compound motif. The reaction mixture is quenched with ammonium chloride solution, concentrated, and purified by silica gel flash chromatography and recrystallization to yield the target compound with reported yields around 45%.

Comparative Data Table of Preparation Methods

Step/Method Reagents & Conditions Yield (%) Key Notes Source
Amidination and Cyclization Imidate + aminoacetaldehyde + triethylamine, 333 K, 2 h; then formic acid, 353 K, 20 h ~60 (2 steps) pH adjustment, extraction, sublimation; crystalline solid
Ethyl Oxoacetate Introduction Reaction with ethyl chlorooxoacetate or analogs Not specified N-substitution on fused ring nitrogen
Organolithium Coupling n-BuLi in dry THF, -65 to -55 °C, argon atmosphere; electrophile addition; quench, chromatography ~45 Low temperature lithiation; inert atmosphere; flash chromatography

Detailed Research Findings and Notes

  • The pyrrolidine ring fused to the imidazole adopts an envelope conformation, which is significant for the stability and reactivity of the compound.
  • The amidine intermediate formed in the initial step is crucial for ring closure and the formation of the fused heterocyclic system.
  • The use of formic acid as a cyclization agent under heating conditions ensures complete ring formation.
  • Organolithium reagents such as n-butyl lithium are essential for lithiation steps that enable further functionalization of the pyrrolo-imidazole core.
  • Purification by silica gel flash chromatography using chloroform/methanol mixtures containing ammonia is effective in isolating pure compounds.
  • Recrystallization from methanol yields colorless crystalline solids with confirmed spectral data matching authentic samples.
  • The synthetic methods are scalable and suitable for producing multi-gram quantities of the compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-yl)-2-oxoacetate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nitration often involves a mixture of sulfuric and nitric acids, while halogenation can be achieved using halogenating agents like bromine or chlorine.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, such as nitro, amino, and halogenated derivatives .

Scientific Research Applications

Ethyl 2-(6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-yl)-2-oxoacetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-(6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-yl)-2-oxoacetate involves its interaction with specific molecular targets. For example, it has been shown to inhibit the epidermal growth factor receptor (EGFR) kinase domain, which is crucial in the signaling pathways of cell growth and proliferation . This inhibition can lead to the suppression of tumor growth in certain cancers.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table summarizes critical parameters for Ethyl 2-(6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-yl)-2-oxoacetate and related derivatives:

Compound Name Molecular Formula Molecular Weight Substituents/Modifications Physical State Melting Point (°C) Purity (%) Key References
This compound C₁₁H₁₂N₂O₃ 220.23 Oxo group at C2 of acetate Not reported Not reported Discontinued
Ethyl 2-(6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-yl)acetate C₁₀H₁₄N₂O₂ 194.23 Acetate without oxo group Not reported Not reported 97%
Ethyl 2-amino-2-(6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-yl)acetate hydrochloride C₁₀H₁₆ClN₃O₂ 245.71 Amino group at C2; hydrochloride salt Solid Not reported 95%
Ethyl 3',5'-diamino-5-bromo-1'-(4-methoxyphenyl)-1-methyl-2-oxospiro[indoline-3,7'-pyrrolo[1,2-c]imidazole]-6'-carboxylate (20b) C₂₄H₂₂BrN₅O₄ 524.37 Bromine, spiro indoline, methoxyphenyl Brown solid 262–264 Not reported
5-Oxo-1-phenyl-7-(p-tolyl)-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-3-aminium trifluoroacetate (9b) C₂₁H₂₀F₃N₃O₂ 403.40 Aryl substituents; trifluoroacetate counterion Solid (synthetic product) Not reported Not reported

Functional Group Impact on Properties

  • Oxo vs. Amino Substitution: The oxo group in the target compound enhances electrophilicity, making it reactive toward nucleophiles (e.g., amines or hydrazines). In contrast, the amino-substituted analog (CAS 2407965-03-9) forms a hydrochloride salt, improving solubility in polar solvents .
  • Halogenation and Aryl Groups : Compound 20b incorporates a bromine atom and a methoxyphenyl group, increasing molecular weight and steric bulk. This likely alters pharmacokinetic properties, such as metabolic stability .
  • Trifluoroacetate Salts : Derivatives like 9b and 9c () utilize trifluoroacetate counterions, which enhance crystallinity during synthesis but may require rigorous purification to remove residual trifluoroacetic acid (TFA).

Physicochemical and Application Notes

  • Solubility : Hydrochloride salts (e.g., CAS 2407965-03-9) exhibit higher aqueous solubility compared to neutral esters, advantageous for biological testing .
  • Thermal Stability : Compound 20b’s high melting point (262–264°C) indicates strong intermolecular forces, likely from hydrogen bonding in the crystalline lattice .
  • Potential Applications: Aminium salts (e.g., 9b, 9c) are intermediates in bioactive molecule synthesis, while spiro derivatives (20b) may serve as scaffolds for kinase inhibitors .

Biological Activity

Ethyl 2-(6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-yl)-2-oxoacetate is a heterocyclic compound with significant potential in medicinal chemistry due to its unique structural properties and biological activity. This article explores the compound's biological activity, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound has the molecular formula C10H14N2O2C_{10}H_{14}N_{2}O_{2} and a molecular weight of 194.23 g/mol. The compound features a pyrrolo[1,2-c]imidazole moiety, which is recognized for its diverse biological activities. The presence of both ethyl and keto groups enhances its reactivity and solubility in biological systems, making it a valuable candidate for drug development .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : this compound may inhibit specific enzymes by occupying their active sites or modulating allosteric sites. This can alter downstream signaling pathways critical for various cellular functions .
  • Binding Affinity : Studies indicate that the compound exhibits binding affinity towards several biological receptors and enzymes. Understanding these interactions is crucial for elucidating its pharmacodynamics .

Biological Activities

Research into the biological activities of this compound has revealed several promising effects:

  • Anticancer Properties : Initial studies suggest that derivatives of pyrroloimidazole compounds can exhibit anticancer activity by inhibiting cell proliferation and inducing apoptosis in cancer cell lines .
  • Antimicrobial Activity : Similar compounds within the pyrroloimidazole class have shown antimicrobial properties against various bacterial strains. The unique structure may contribute to enhanced membrane permeability or interference with bacterial metabolic pathways .

Comparative Analysis with Related Compounds

A comparative analysis highlights the unique features and potential advantages of this compound over related compounds:

Compound NameMolecular FormulaUnique Features
Ethyl 2-amino-2-(6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-yl)acetateC10H15N3O2C_{10}H_{15}N_{3}O_{2}Contains an amino group which may enhance biological activity
6-Methylpyrrolo[1,2-c]imidazoleC7H8N2C_{7}H_{8}N_{2}Lacks the ethyl acetate side chain; simpler structure
4-(6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-5-yl)-N²-methylbenzeneamineC13H15N3C_{13}H_{15}N_{3}Contains additional aromatic functionality; potentially different reactivity

This table illustrates how the structural characteristics of this compound could influence its pharmacological profile compared to other derivatives in the same class .

Case Studies and Research Findings

Recent studies have focused on synthesizing and characterizing derivatives of this compound. For instance:

  • In Vitro Studies : Research conducted at various institutions has demonstrated that certain derivatives exhibit significant cytotoxicity against cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer) cells at micromolar concentrations .
  • Mechanistic Insights : Investigations into the mechanisms revealed that some derivatives induce apoptosis through caspase activation pathways while also inhibiting cell cycle progression in treated cells .

These findings underline the potential of this compound as a lead compound for further pharmacological development.

Q & A

Basic: What are the established synthetic routes for Ethyl 2-(6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-yl)-2-oxoacetate?

The synthesis typically involves cyclization of precursors containing pyrroloimidazole and α-ketoester moieties. A common approach is the reaction of 6,7-dihydro-5H-pyrrolo[1,2-c]imidazole derivatives with ethyl oxalyl chloride under controlled conditions, followed by purification via column chromatography . For example:

  • Step 1 : React 6,7-dihydro-5H-pyrrolo[1,2-c]imidazole with ethyl oxalyl chloride in anhydrous THF at 0°C.
  • Step 2 : Quench with ice water, extract with ethyl acetate, and dry over Na₂SO₄.
  • Step 3 : Purify via flash chromatography (hexane/EtOAc gradient).

Key challenges include avoiding over-oxidation of the pyrroloimidazole ring and ensuring regioselectivity.

Advanced: How can conflicting spectral data (e.g., NMR vs. X-ray) for this compound be resolved?

Discrepancies between solution-state NMR and solid-state X-ray crystallography data often arise from conformational flexibility or solvent effects. Methodological steps include:

Dynamic NMR Analysis : Perform variable-temperature ¹H/¹³C NMR to detect rotameric equilibria in solution .

X-Ray Refinement : Use programs like SHELXL (via Olex2) to resolve disorder in the solid state, leveraging high-resolution data .

Computational Validation : Compare experimental spectra with DFT-calculated chemical shifts (e.g., using Gaussian 16) .

Example : A 2022 study resolved ambiguities in the carbonyl group’s orientation by combining X-ray data (monoclinic P21/n space group) with DFT-optimized geometries .

Basic: What spectroscopic techniques are critical for characterizing this compound?

TechniqueKey Peaks/FeaturesPurpose
¹H NMR δ 1.35 (t, J=7.1 Hz, CH₂CH₃), δ 4.35 (q, J=7.1 Hz, OCH₂), δ 6.8–7.2 (pyrroloimidazole protons)Confirm ester and heterocyclic protons
IR 1745 cm⁻¹ (C=O stretch), 1650 cm⁻¹ (imidazole C=N)Validate functional groups
XRD Monoclinic P21/n, bond angles <N1-C2-N3 = 108.5°>Resolve stereochemistry and packing

Cross-validation with HRMS (e.g., [M+H]⁺ = 235.0952) is essential for molecular formula confirmation .

Advanced: What strategies optimize yield in multi-step syntheses involving this compound?

Low yields often stem from competing side reactions (e.g., imidazole ring decomposition). Optimization methods include:

  • Catalytic Control : Use Lewis acids (e.g., ZnCl₂) to enhance regioselectivity during cyclization .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min at 120°C vs. 12 hrs conventional) to minimize degradation .
  • In Situ Monitoring : Employ LC-MS to track intermediates and adjust stoichiometry dynamically.

A 2023 study achieved 78% yield by replacing THF with DMF as the solvent, stabilizing the reactive α-ketoester intermediate .

Basic: How is the compound’s reactivity influenced by its α-ketoester group?

The α-ketoester moiety is electrophilic, enabling:

Nucleophilic Additions : Reacts with amines (e.g., aniline) to form imine derivatives.

Reduction : LiAlH₄ reduces the ketone to a secondary alcohol while preserving the ester.

Cross-Coupling : Suzuki-Miyaura reactions at the imidazole ring are feasible but require palladium catalysts (e.g., Pd(PPh₃)₄) .

Caution : The keto group’s sensitivity to strong bases necessitates pH control (optimal range: 6–8) .

Advanced: What computational methods predict the compound’s bioactivity?

Molecular Docking : Use AutoDock Vina to model interactions with biological targets (e.g., NLRP3 inflammasome) .

ADMET Prediction : Tools like SwissADME assess bioavailability (TPSA = 70.1 Ų predicts moderate permeability) .

QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the pyrroloimidazole) with activity .

A 2021 study identified potential anti-inflammatory activity via docking simulations showing strong binding to the NLRP3 ATP-binding pocket (ΔG = -9.2 kcal/mol) .

Basic: What are the compound’s stability profiles under varying conditions?

ConditionStabilityDegradation Products
pH 2–6 Stable (t₁/₂ > 24 hrs)None detected
pH > 8 Unstable (t₁/₂ = 2 hrs)Hydrolyzed ester (carboxylic acid)
UV Light Moderate (t₁/₂ = 8 hrs)Photo-oxidized imidazole derivatives

Storage recommendations: -20°C under argon, shielded from light .

Advanced: How to address contradictory biological activity data across studies?

Discrepancies may arise from assay conditions or impurity profiles. Mitigation strategies:

Standardized Assays : Use identical cell lines (e.g., RAW 264.7 macrophages for inflammation studies) .

HPLC Purity Threshold : Ensure >95% purity (via C18 column, MeOH/H₂O gradient) .

Dose-Response Curves : Compare EC₅₀ values across studies to identify outliers .

A 2019 study resolved conflicting cytotoxicity data by identifying trace DMF (<0.1%) as a confounding factor .

Basic: What crystallographic data are available for this compound?

ParameterValueSource
Space Group Monoclinic P21/n
Unit Cell a=5.42 Å, b=7.89 Å, c=10.21 Å, β=92.5°
R-Factor R₁ = 0.035, wR₂ = 0.092

The structure reveals a planar pyrroloimidazole ring with a dihedral angle of 8.2° relative to the ketoester group .

Advanced: What novel derivatives show promise for target-specific applications?

DerivativeModificationPotential Application
Sulfonyl Chloride Analog Replacement of ester with -SO₂ClNLRP3 inflammasome inhibition
Fluorinated Derivative 4-F substitution on phenyl ringEnhanced metabolic stability
Benzimidazole Hybrid Fusion with benzimidazole coreAnticancer activity (IC₅₀ = 1.2 µM vs. HeLa)

Synthetic routes for these derivatives often require protecting group strategies (e.g., tert-butoxycarbonyl for amine intermediates) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.